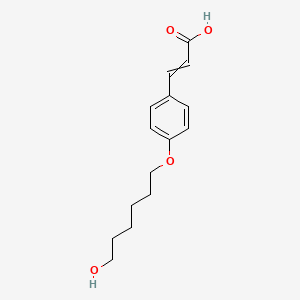

4-(6-Hydroxyhexyloxy)cinnamic acid

Cat. No. B8559511

M. Wt: 264.32 g/mol

InChI Key: OOUIOHASXNAAAE-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08362151B2

Procedure details

To a 1L round-bottom flask were added 3-[4-(6-Hydroxy-hexyloxy)-phenyl]-acrylic acid methyl ester (27.82 g, 100 mmol) and MeOH (250 mL) and H2O (80 mL) to render a yellow solution. KOH pellets (8.42 g, 150 mmol) was added in portions. The resulting solution was placed in an oil bath at 50° C. under N2 after the flask was equipped with a water condenser. After 24 h, HPLC analysis indicated more than 95% conversion. The solution was concentrated by rotary evaporation to remove most organic solvent. The remaining solution was diluted with ice cold H2O (400 mL) and cooled in an ice bath. Upon vigorous stirring, concentrated HCl solution (ca. 12 mL) was added dropwise to result in a white slurry (pH 3). The slurry was filtered with a Büchner funnel and the solid was rinsed with additional H2O (ca. 500 mL) and then transferred to a recrystallization dish. After drying overnight in the air, the solid was transferred to an amber bottle, cooled in a dry ice box for 1 h and then lyophilized for 16 h. The hydroxy acid weighed 24.9 g (94% yield).

[Compound]

Name

1L

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Quantity

27.82 g

Type

reactant

Reaction Step One

Yield

94%

Identifiers

|

REACTION_CXSMILES

|

C[O:2][C:3](=[O:20])[CH:4]=[CH:5][C:6]1[CH:11]=[CH:10][C:9]([O:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][OH:19])=[CH:8][CH:7]=1.CO.[OH-].[K+]>O>[OH:19][CH2:18][CH2:17][CH2:16][CH2:15][CH2:14][CH2:13][O:12][C:9]1[CH:8]=[CH:7][C:6]([CH:5]=[CH:4][C:3]([OH:20])=[O:2])=[CH:11][CH:10]=1 |f:2.3|

|

Inputs

Step One

[Compound]

|

Name

|

1L

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

27.82 g

|

|

Type

|

reactant

|

|

Smiles

|

COC(C=CC1=CC=C(C=C1)OCCCCCCO)=O

|

|

Name

|

|

|

Quantity

|

250 mL

|

|

Type

|

reactant

|

|

Smiles

|

CO

|

|

Name

|

|

|

Quantity

|

80 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[K+]

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added in portions

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The resulting solution was placed in an oil bath at 50° C. under N2

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

after the flask was equipped with a water condenser

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The solution was concentrated by rotary evaporation

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove most organic solvent

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The remaining solution was diluted with ice cold H2O (400 mL)

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooled in an ice bath

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Upon vigorous stirring, concentrated HCl solution (ca. 12 mL) was added dropwise

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to result in a white slurry (pH 3)

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The slurry was filtered with a Büchner funnel

|

WASH

|

Type

|

WASH

|

|

Details

|

the solid was rinsed with additional H2O (ca. 500 mL)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After drying overnight in the air

|

|

Duration

|

8 (± 8) h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooled in a dry ice box for 1 h

|

|

Duration

|

1 h

|

WAIT

|

Type

|

WAIT

|

|

Details

|

lyophilized for 16 h

|

|

Duration

|

16 h

|

Outcomes

Product

Details

Reaction Time |

24 h |

|

Name

|

|

|

Type

|

|

|

Smiles

|

OCCCCCCOC1=CC=C(C=C1)C=CC(=O)O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 94% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |